Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- is an organic compound with a complex structure that includes a phenol group, two methyl groups, and a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- typically involves multiple steps. One common method includes the sulfonylation of 2,6-dimethylphenol with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- exerts its effects depends on the specific application. In chemical reactions, the phenol group can act as a nucleophile, while the sulfonyl group can participate in electrophilic reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethyl-: Lacks the phenylsulfonylmethyl group, making it less reactive in certain chemical reactions.
Phenol, 2,4-dimethyl-: Has a different substitution pattern, leading to variations in reactivity and applications.
Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)ethyl]-: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties.
Uniqueness
Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61563-84-6 |
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Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C15H16O3S/c1-11-8-13(9-12(2)15(11)16)10-19(17,18)14-6-4-3-5-7-14/h3-9,16H,10H2,1-2H3 |
InChI Key |
GYKKIRDWZNHVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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